3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
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Overview
Description
3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 4-bromobenzylthio group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-bromobenzyl halide reacts with a thiol derivative to form the 4-bromobenzylthio intermediate. This intermediate is then reacted with a 3-methoxyphenyl-substituted pyridazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding dehalogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 4-Bromobenzyl-(3-methoxyphenyl)ether
Uniqueness
3-((4-Bromobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-22-16-4-2-3-14(11-16)17-9-10-18(21-20-17)23-12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMGSCBHDYREF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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